molecular formula C21H20N2O3 B2818244 (E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide CAS No. 573966-91-3

(E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide

Cat. No.: B2818244
CAS No.: 573966-91-3
M. Wt: 348.402
InChI Key: ICLUXUCGZHTAGX-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, a cyclopropyl group, and a methoxy-substituted phenyl ring, making it a molecule of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of a suitable aldehyde with a nitrile and an amine under basic conditions to form the enamide. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medical research, this compound could be investigated for its potential pharmacological properties. The presence of the cyano and cyclopropyl groups may impart biological activity, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N-cyclopropyl-3-(4-methoxyphenyl)prop-2-enamide
  • (E)-2-cyano-N-cyclopropyl-3-(3-phenylmethoxyphenyl)prop-2-enamide

Uniqueness

The uniqueness of (E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the cyano, cyclopropyl, and methoxy-substituted phenyl groups makes it distinct from other similar compounds.

Properties

IUPAC Name

(E)-2-cyano-N-cyclopropyl-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-25-19-10-7-16(11-17(13-22)21(24)23-18-8-9-18)12-20(19)26-14-15-5-3-2-4-6-15/h2-7,10-12,18H,8-9,14H2,1H3,(H,23,24)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLUXUCGZHTAGX-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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